molecular formula C28H21N7OS B1683941 AMG-900 CAS No. 945595-80-2

AMG-900

カタログ番号: B1683941
CAS番号: 945595-80-2
分子量: 503.6 g/mol
InChIキー: IVUGFMLRJOCGAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

General Information

N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine) is the chemical name for AMG 900 . AMG 900 is a phthalazinamine small molecule inhibitor of aurora kinases . It functions as a potent and selective pan-Aurora kinase inhibitor, targeting Aurora A, B, and C .

Formula and Structure

  • Molecular Formula: C28H21N7OSC_{28}H_{21}N_7OS

  • Molecular Weight: 503.58

  • CAS Number: 945595-80-2

Kinase Inhibition

AMG 900 inhibits Aurora kinases A, B, and C with the following IC50 values :

  • Aurora A: 5 nM

  • Aurora B: 4 nM

  • Aurora C: 1 nM

It is also >10-fold selective for Aurora kinases than p38α, Tyk2, JNK2, Met and Tie2 .

Cellular Effects

In HeLa cells, AMG 900 inhibits the autophosphorylation of aurora-A and -B in a concentration-dependent manner . The predominant cellular response of tumor cells to AMG 900 treatment is cell death and aborted cell division without a prolonged mitotic arrest . In HCT116 cells, treatment with AMG 900 causes polyploidy and suppresses colony formation after cell replating . AMG 900 increases apoptosis through the induction of cleaved caspase-7 .

Kinome Specificity

AMG 900 shows low nanomolar binding affinity for aurora kinases and interacts (KdK_d
< 50 nmol/L) with DDR1, DDR2, and LTK receptor tyrosine kinases . At concentrations less than 500 nmol/L, AMG 900 inhibits p38α and TYK2 enzymes (>50%) .

Solubility

The following table lists the solubility of this compound in different solvents :

SolventSolubility (25°C)
DMSO≥ 50 mg/mL (99.29 mM) / 100 mg/mL (198.57 mM)
WaterInsoluble
EthanolInsoluble

For preparing in vivo solutions, the following methods are recommended :

  • Add each solvent one by one: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline; Solubility: ≥ 5 mg/mL (9.93 mM); Clear solution

  • Add each solvent one by one: 10% DMSO >> 90% (20% SBE-β-CD in saline); Solubility: ≥ 5 mg/mL (9.93 mM); Clear solution

In Vivo Studies

In mice bearing HCT116 tumors, oral delivery of AMG 900 resulted in a significantly smaller tumor volume compared to the vehicle group, indicating that AMG 900 can significantly inhibit tumor growth .

科学的研究の応用

Efficacy in Tumor Cell Lines

AMG-900 has shown significant anti-proliferative effects in vitro across a wide range of tumor cell lines. Key findings include:

  • Broad Activity : this compound inhibited the proliferation of 26 tumor cell lines at low nanomolar concentrations (EC50 values ranging from 0.7 to 5.3 nmol/L) .
  • Resistance to Other Treatments : It was effective against cell lines resistant to paclitaxel and other Aurora kinase inhibitors .
  • Mechanism of Action : The compound induces premature mitotic exit without prolonged mitotic arrest, leading to increased cell ploidy and subsequent apoptosis .

In Vivo Studies

In animal models, this compound has shown promising results:

  • Xenograft Models : It inhibited the growth of various human tumor xenografts, including multidrug-resistant models .
  • Biomarker Identification : The phosphorylation of histone H3 was used as a biomarker for assessing the pharmacodynamics of this compound in tumors .

Phase I Trials

This compound has been evaluated in several clinical trials:

  • First-in-Human Study : A study (NCT00858377) assessed safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose was determined to be 40 mg/day when combined with granulocyte colony-stimulating factor (G-CSF) .
  • Response Rates : In patients with chemotherapy-resistant ovarian cancer, partial responses were observed in 10.3% of evaluable patients . However, no objective responses were noted in triple-negative breast cancer or castration-resistant prostate cancer patients .

Combination Therapies

This compound has been investigated for its potential synergistic effects when combined with other agents:

  • Histone Deacetylase Inhibitors : Studies suggest that this compound can enhance the efficacy of histone deacetylase inhibitors and microtubule-targeting agents .
  • Taxane Resistance : Its ability to overcome taxane resistance makes it a candidate for combination therapy in resistant cancer types .

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Acute Myeloid Leukemia (AML) :
    • This compound demonstrated uniform potency against various AML cell lines and showed promise in combination with low-dose cytarabine (LDAC) .
    • Clinical trials indicated a response rate of 9% among heavily pretreated AML patients, highlighting its potential despite challenges related to toxicity .
  • Breast Cancer :
    • A study showed that this compound was particularly lethal to breast cancer cells with p53 pathway dysfunction, suggesting a targeted approach for specific genetic backgrounds .

Summary Table of this compound Applications

Application AreaFindings/Details
Tumor Cell Lines Effective across 26 lines; low nanomolar EC50 values; resistant to standard therapies .
Xenograft Models Inhibited growth in multidrug-resistant models; significant suppression of histone phosphorylation .
Clinical Trials Phase I showed manageable toxicity; partial responses in chemotherapy-resistant ovarian cancer .
Combination Therapies Potentiates effects of histone deacetylase inhibitors; effective against taxane-resistant tumors .
Specific Cancer Types Promising results in AML and breast cancer with specific genetic markers .

作用機序

AMG-900は、3つのオーロラキナーゼファミリーメンバー(オーロラ-A、オーロラ-B、およびオーロラ-C)の酵素活性を、5ナノモル以下の半数阻害濃度値で阻害することにより、その効果を発揮します 腫瘍細胞では、this compoundはオーロラ-Aおよびオーロラ-Bの自己リン酸化、ならびにオーロラ-Bの近位基質であるセリン10におけるヒストンH3のリン酸化を阻害します この阻害は、長時間の有糸分裂停止なしに細胞分裂を中止させ、最終的に細胞死をもたらします .

類似の化合物との比較

This compoundは、AZD1152、MK-0457、およびPHA-739358などの他のオーロラキナーゼ阻害剤と比較されます これらの化合物はオーロラキナーゼも標的としますが、this compoundは、特にタキサン耐性腫瘍細胞株における高い選択性と効力でユニークです 。 類似の化合物には、以下が含まれます。

This compoundの独自性は、他のオーロラキナーゼ阻害剤に抵抗性のある腫瘍細胞株の増殖を阻害する能力と、複数の異種移植片モデルにおける幅広い活性にあります .

生物活性

AMG-900 is a potent, orally administered pan-Aurora kinase inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to traditional treatments. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound targets the Aurora kinase family, specifically inhibiting Aurora A, B, and C. Its inhibitory potency is characterized by the following IC50 values:

  • Aurora A : 5 nM
  • Aurora B : 4 nM
  • Aurora C : 1 nM

These values indicate that this compound is more than tenfold selective for Aurora kinases compared to other kinases such as JNK2 and p38α . The inhibition of Aurora kinases disrupts mitotic processes, leading to premature mitotic exit without cell division, resulting in increased cell ploidy and subsequent apoptosis or senescence in tumor cells .

Preclinical Studies

Preclinical evaluations have demonstrated that this compound effectively inhibits the proliferation of various tumor cell lines, including those resistant to paclitaxel. In vitro studies reported effective inhibition across 26 tumor cell lines with EC50 values ranging from 0.7 nM to 5.3 nM . Notably, this compound has shown activity against taxane-resistant xenograft models in vivo, suggesting its potential utility in overcoming drug resistance .

Table 1: Summary of Preclinical Findings

Study TypeFindings
In vitroEffective against 26 tumor cell lines; EC50: 0.7 - 5.3 nM
In vivoInhibits growth of taxane-resistant xenografts
MechanismInduces polyploidy and apoptosis via Aurora kinase inhibition

Clinical Studies

This compound has undergone several clinical trials to assess its safety and efficacy. A Phase 1 study focused on patients with acute myeloid leukemia (AML) revealed manageable toxicity profiles with common adverse effects including nausea (31%), diarrhea (29%), and febrile neutropenia (29%) . The study also highlighted that patients with higher baseline expression of specific genes related to the Aurora pathway were more likely to respond positively to treatment.

Case Study Insights

  • AML Patient Response : In a cohort of 35 patients undergoing treatment with this compound, three achieved a complete response with incomplete count recovery (CRi), indicating a response rate of approximately 8.6% .
  • Breast Cancer Efficacy : this compound has been shown to potentiate the effects of other chemotherapeutics like paclitaxel and ixabepilone in breast cancer models, highlighting its potential for combination therapies .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of AMG-900 in inhibiting Aurora kinases, and how does this translate to antitumor effects?

this compound is a pan-Aurora kinase inhibitor with IC50 values of 5 nM (Aurora A), 4 nM (Aurora B), and 1 nM (Aurora C). It selectively inhibits Aurora kinase autophosphorylation (e.g., Aurora-A/B) and downstream targets like histone H3 Ser(10) phosphorylation, disrupting mitotic progression and inducing apoptosis. In vitro, it inhibits proliferation in 26 tumor cell lines, including cisplatin-resistant and Aurora kinase inhibitor-resistant models. In vivo, oral administration reduces tumor growth in HCT116 xenografts via dose-dependent suppression of histone H3 phosphorylation .

Q. What experimental models are commonly used to evaluate this compound's efficacy?

Key models include:

  • In vitro : 26 human tumor cell lines (e.g., colon, ovarian, leukemia) tested for IC50 values and phosphorylation inhibition .
  • In vivo : Nude mouse xenografts (e.g., HCT116 tumors) treated with oral this compound (e.g., 20 mg/mL suspension in 1% DMSO + 30% PEG + 1% Tween 80), showing significant tumor growth suppression .
  • Multidrug-resistant models : this compound retains activity in 3 multidrug-resistant xenograft models across 5 tumor types .

Advanced Research Questions

Q. How can molecular docking studies inform rational combinations of this compound with other drugs?

Molecular dynamics simulations reveal distinct binding modes of this compound with Aurora A/B. For Aurora A, it forms hydrogen bonds with Lys143/Leu289 and π-π stacking with Arg255/Lys258/Trp277 (CDOCKER energy: 16.0 kcal/mol). For Aurora B, interactions involve π-π stacking with Lys85/87/106 (CDOCKER energy: 40.4 kcal/mol). These differences suggest synergistic partners: e.g., this compound combined with Dinaciclib (CDK inhibitor) or Alisertib (Aurora A inhibitor) shows high Bliss synergy scores in colorectal cancer models .

Q. How do researchers resolve contradictions in this compound's efficacy across drug-resistant models?

While this compound overcomes resistance to AZD1152 and PHA-739358 in vitro, variability exists in vivo. For example, in H295A adrenocortical carcinoma cells, this compound reduces hormone synthesis (e.g., cortisol by 15-fold post-washout), but efficacy depends on exposure duration and post-treatment recovery. Researchers address contradictions by:

  • Conducting time-resolved experiments (e.g., 48-hour exposure + 48-hour washout) to assess sustained effects .
  • Validating results in multiple models (e.g., 3 multidrug-resistant xenografts) to confirm broad-spectrum activity .

Q. What transcriptional changes occur in cancer cells after this compound treatment?

RNA microarrays in H295A cells reveal 697 upregulated and 503 downregulated genes (FC > 2.0 or <0.5) post-AMG-900 exposure. Key pathways include:

  • Upregulated : TP53-mediated apoptosis, GDF15 (stress-response), and p21 (cell cycle arrest).
  • Downregulated : Steroidogenesis genes (e.g., CYP17A1, HSD3B2), aligning with reduced cortisol/DHEA-S synthesis .

Q. What methodological considerations are critical for time-resolved assessments of this compound?

  • Exposure timing : 48-hour treatment followed by 48-hour drug-free incubation to evaluate residual effects .
  • Dosage consistency : Use 50 nM in vitro (balances efficacy and toxicity) .
  • Endpoint selection : Measure phosphorylation inhibition (e.g., histone H3 Ser(10)) and apoptosis markers (e.g., caspase-7 cleavage) .

Q. How can researchers design experiments to evaluate this compound's synergy with other kinase inhibitors?

  • Bliss synergy scoring : Test combinations (e.g., this compound + Dinaciclib) in dose-matrix assays. High synergy (e.g., Bliss score >10) indicates additive effects .
  • Mechanistic alignment : Pair this compound with inhibitors targeting complementary pathways (e.g., CDK or PLK1 inhibitors) to exploit mitotic vulnerabilities .

Q. How does this compound influence drug resistance mechanisms in prostate cancer?

this compound shows negative correlation with AMIGO2 expression (Wilcoxon test, P<0.05), a marker linked to resistance. Cells with low AMIGO2 exhibit higher sensitivity (lower IC50), suggesting this compound may bypass resistance mediated by adhesion molecules. Researchers validate this via siRNA knockdowns and IC50 comparisons in AMIGO2-high vs. low cell lines .

Q. Methodological Guidelines

  • Data validation : Use SAM (Significance Analysis of Microarrays) for differential gene expression and DAVID for pathway enrichment .
  • Animal dosing : Prepare this compound as 20 mg/mL suspensions in 1% DMSO + 30% PEG + 1% Tween 80; store at -80°C for stability .
  • Ethical compliance : Adhere to institutional guidelines for xenograft studies and primary data collection .

特性

IUPAC Name

N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUGFMLRJOCGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241526
Record name AMG-900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945595-80-2
Record name N-[4-[[3-(2-Amino-4-pyrimidinyl)-2-pyridinyl]oxy]phenyl]-4-(4-methyl-2-thienyl)-1-phthalazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945595-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AMG-900
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945595802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-900
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AMG-900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-900
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R2G075611
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 4-(2-(4-aminophenoxy)pyridin-3-yl)pyrimidin-2-amine and 1-chloro-4-(4-methyl-2-thienyl)phthalazine was added tBuOH. The resulting mixture was heated at 100° C. in a sealed tube for 16 hours. The reaction was diluted with diethyl ether and saturated sodium carbonate and vigorously shaken. The resulting solids were filtered and washed with water, diethyl ether and air dried to yield N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine as an off-white solid. MS m/z=504 [M+H]+. Calc'd for C28H21N7OS: 503.58.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。